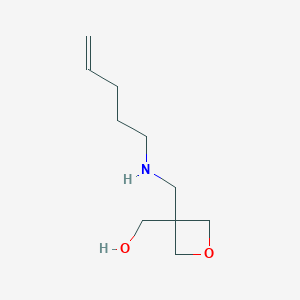
(3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol: is a synthetic organic compound characterized by its unique oxetane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate diol and a halogenating agent.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, where a suitable amine reacts with a halogenated precursor.
Attachment of the Pent-4-en-1-yl Group: This step involves the reaction of the amino group with pent-4-en-1-yl halide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the original compound, often with simplified structures.
Substitution: Compounds with new functional groups replacing the original amino group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into new therapeutic agents or biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability, stability, and target specificity.
Industry
In the industrial sector, this compound is investigated for its potential use in materials science. Its properties may be leveraged to create new materials with desirable characteristics, such as enhanced strength or flexibility.
Mecanismo De Acción
The mechanism of action of (3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(3-((But-3-en-1-ylamino)methyl)oxetan-3-yl)methanol: Similar structure with a but-3-en-1-yl group instead of a pent-4-en-1-yl group.
(3-((Hex-5-en-1-ylamino)methyl)oxetan-3-yl)methanol: Similar structure with a hex-5-en-1-yl group instead of a pent-4-en-1-yl group.
Uniqueness
The uniqueness of (3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol lies in its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
[3-[(pent-4-enylamino)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-11-6-10(7-12)8-13-9-10/h2,11-12H,1,3-9H2 |
Clave InChI |
CCNMIJZBOAEHFY-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCNCC1(COC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


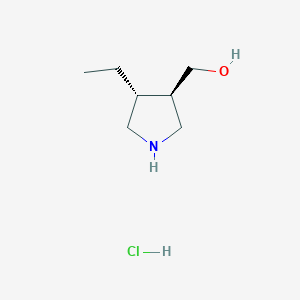
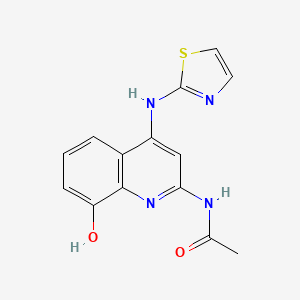
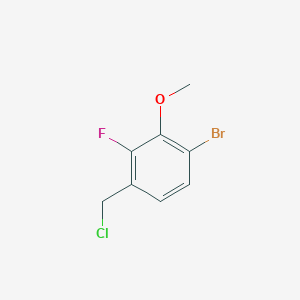
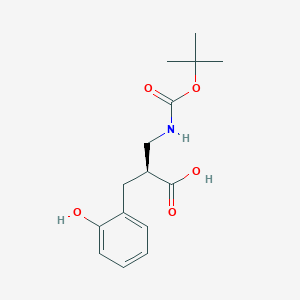
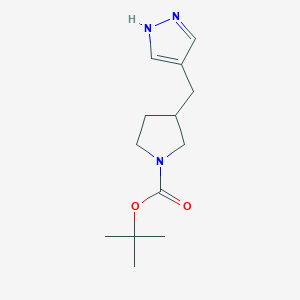
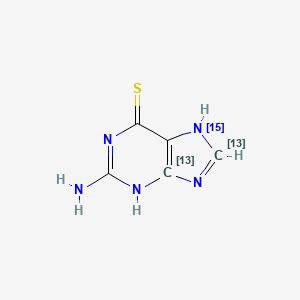

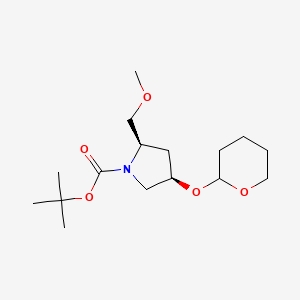
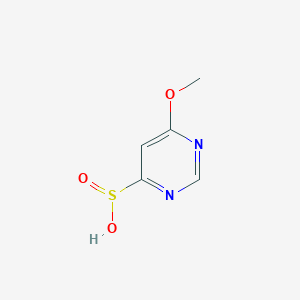
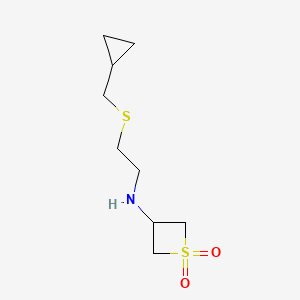
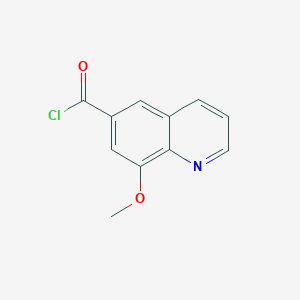
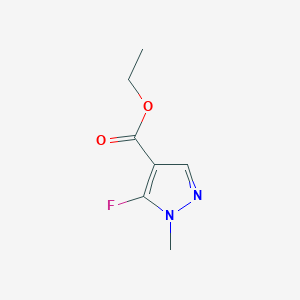
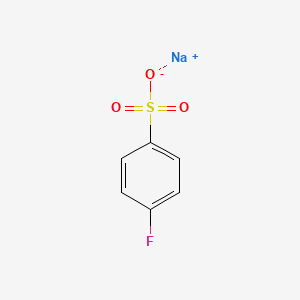
![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12952174.png)
